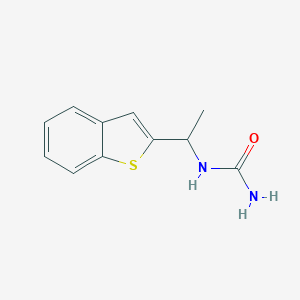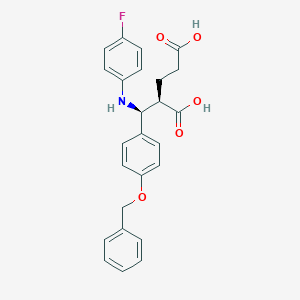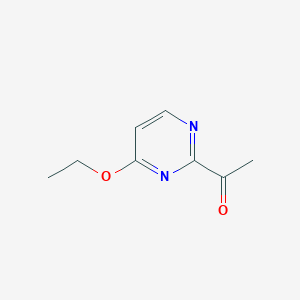
Chlorure de 4-chlorobenzimidate d’éthyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ethyl 4-Chlorobenzimidate Hydrochloride has diverse applications in scientific research:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Chemical Research: It serves as a reagent in organic synthesis and is used in the development of new chemical reactions and methodologies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-Chlorobenzimidate Hydrochloride can be synthesized through the reaction of 4-chlorobenzonitrile with ethanol in the presence of hydrogen chloride gas . The reaction is typically carried out in a solvent such as dichloroethane, and the mixture is cooled to 0°C to control the exothermic reaction . The product is then isolated by removing the solvent under reduced pressure .
Industrial Production Methods
In industrial settings, the production of Ethyl 4-Chlorobenzimidate Hydrochloride involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-Chlorobenzimidate Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 4-chlorobenzoic acid and ethanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water and a base such as sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzimidates can be formed.
Hydrolysis Products: The major products of hydrolysis are 4-chlorobenzoic acid and ethanol.
Mécanisme D'action
The mechanism of action of Ethyl 4-Chlorobenzimidate Hydrochloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-Hydroxybenzimidate Hydrochloride: Similar in structure but with a hydroxyl group instead of a chlorine atom.
Ethyl Benzimidate Hydrochloride: Lacks the chlorine substituent and has different reactivity and applications.
Uniqueness
Ethyl 4-Chlorobenzimidate Hydrochloride is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
ethyl 4-chlorobenzenecarboximidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVAXOJOCSZBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)

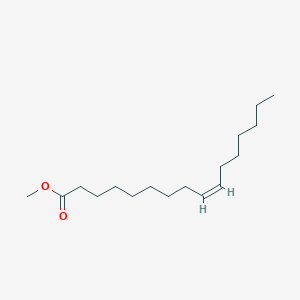

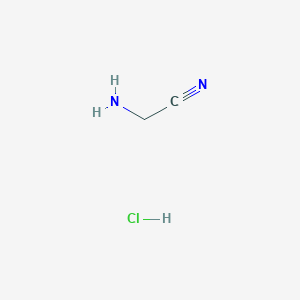
![Benzo[b]thiophene-D6](/img/structure/B130079.png)


